molecular formula C26H24N2O5 B4163468 4-benzoylbenzyl N-(phenylacetyl)glycylglycinate

4-benzoylbenzyl N-(phenylacetyl)glycylglycinate

Cat. No. B4163468
M. Wt: 444.5 g/mol
InChI Key: SCYDFPPZNUSPJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoylbenzyl N-(phenylacetyl)glycylglycinate, also known as BBG-01, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-benzoylbenzyl N-(phenylacetyl)glycylglycinate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-benzoylbenzyl N-(phenylacetyl)glycylglycinate has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell proliferation. 4-benzoylbenzyl N-(phenylacetyl)glycylglycinate has also been shown to inhibit the activity of protein kinase C, which plays a role in cell signaling and apoptosis.
Biochemical and Physiological Effects
4-benzoylbenzyl N-(phenylacetyl)glycylglycinate has been shown to have various biochemical and physiological effects. In cancer cells, 4-benzoylbenzyl N-(phenylacetyl)glycylglycinate has been shown to induce apoptosis and inhibit cell proliferation. In neurons, 4-benzoylbenzyl N-(phenylacetyl)glycylglycinate has been shown to protect against oxidative stress and reduce inflammation. 4-benzoylbenzyl N-(phenylacetyl)glycylglycinate has also been shown to have antioxidant properties and protect against DNA damage.

Advantages and Limitations for Lab Experiments

One advantage of 4-benzoylbenzyl N-(phenylacetyl)glycylglycinate in lab experiments is its potential as a targeted drug delivery carrier due to its ability to cross the blood-brain barrier. Another advantage is its ability to inhibit the activity of various enzymes and signaling pathways, making it a useful tool for studying these processes. One limitation is that the mechanism of action of 4-benzoylbenzyl N-(phenylacetyl)glycylglycinate is not fully understood, which makes it difficult to interpret the results of experiments involving 4-benzoylbenzyl N-(phenylacetyl)glycylglycinate.

Future Directions

There are several future directions for research involving 4-benzoylbenzyl N-(phenylacetyl)glycylglycinate. One direction is to further investigate its potential as a targeted drug delivery carrier for the treatment of brain diseases. Another direction is to study its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-benzoylbenzyl N-(phenylacetyl)glycylglycinate and its potential applications in various fields.

Scientific Research Applications

4-benzoylbenzyl N-(phenylacetyl)glycylglycinate has been studied for its potential applications in various fields, including cancer research, neuroprotection, and drug delivery. In cancer research, 4-benzoylbenzyl N-(phenylacetyl)glycylglycinate has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 4-benzoylbenzyl N-(phenylacetyl)glycylglycinate has been shown to protect neurons from oxidative stress and reduce inflammation. In drug delivery, 4-benzoylbenzyl N-(phenylacetyl)glycylglycinate has been used as a carrier for targeted drug delivery due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

(4-benzoylphenyl)methyl 2-[[2-[(2-phenylacetyl)amino]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c29-23(15-19-7-3-1-4-8-19)27-16-24(30)28-17-25(31)33-18-20-11-13-22(14-12-20)26(32)21-9-5-2-6-10-21/h1-14H,15-18H2,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYDFPPZNUSPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)NCC(=O)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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